molecular formula C23H25NO3S2 B5238467 (5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5238467
M. Wt: 427.6 g/mol
InChI Key: NYOJPQYXUDZSFP-HMMYKYKNSA-N
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Description

(5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

    Formation of the Methylidene Group: This step involves the condensation of the thiazolidinone derivative with a benzaldehyde derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives are often used as catalysts in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Thiazolidinone derivatives have been studied for their potential to inhibit various enzymes.

    Antimicrobial Activity: These compounds exhibit antimicrobial properties and are being researched for use in treating infections.

Medicine

    Anti-inflammatory: Some thiazolidinone derivatives have shown anti-inflammatory effects.

    Anticancer: Research is ongoing to explore the potential anticancer properties of these compounds.

Industry

    Agriculture: Thiazolidinone derivatives are used in the development of agrochemicals.

    Pharmaceuticals: These compounds are being explored for use in drug development.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in treating diabetes.

    Thiazolidinones: A broader class of compounds with diverse biological activities.

Uniqueness

(5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of the tert-butylphenoxy group and the sulfanylidene moiety

Properties

IUPAC Name

(5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-23(2,3)17-8-10-18(11-9-17)26-12-5-13-27-19-7-4-6-16(14-19)15-20-21(25)24-22(28)29-20/h4,6-11,14-15H,5,12-13H2,1-3H3,(H,24,25,28)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJPQYXUDZSFP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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